4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that integrates a pyrazole ring with an oxazolidinone structure. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity. It is classified under the category of pyrazole derivatives, which are widely studied for their pharmacological properties.
The compound can be synthesized through various chemical routes involving the reaction of 1,5-dimethyl-1H-pyrazole with suitable reagents to form the oxazolidinone structure. Its synthesis and characterization have been documented in scientific literature, indicating its relevance in research settings.
4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one belongs to the class of heterocycles, specifically as a pyrazole derivative. Its unique combination of pyrazole and oxazolidinone makes it an interesting target for further investigation in medicinal chemistry.
The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one can be achieved through several methods, primarily focusing on the cyclization of appropriate precursors. One common synthetic route involves the condensation of 1,5-dimethyl-1H-pyrazole with isocyanates or other reactive carbonyl compounds under controlled conditions.
Key steps in the synthesis may include:
The molecular structure of 4-(1,5-dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one features a five-membered pyrazole ring fused to a six-membered oxazolidinone ring. The presence of two methyl groups on the pyrazole ring contributes to its steric and electronic properties.
The molecular formula is with a molecular weight of approximately 166.18 g/mol. The compound's structural representation can be depicted using various chemical drawing software, showcasing the arrangement of atoms and functional groups.
4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one can participate in various chemical reactions:
Common reagents for these reactions include:
The specific reaction conditions (temperature, solvent) will vary based on the desired transformation.
The mechanism of action for 4-(1,5-dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one is largely dependent on its biological targets. In pharmacological studies, it may interact with specific enzymes or receptors, potentially modulating biochemical pathways such as signal transduction or metabolic processes.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes involved in inflammation and microbial resistance. Further studies are necessary to elucidate its exact mechanism and therapeutic potential.
4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one is typically a solid at room temperature with potential melting points ranging from 100°C to 150°C depending on purity and crystallization conditions.
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits moderate stability under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light.
4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one has several applications in scientific research:
The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, with 2-oxazolidinone being the most pharmacologically significant isomer. Its unique mechanism of action—inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit P-site—prevents cross-resistance with other antibiotic classes [1] [3].
Key Structural Features:
Table 1: Evolution of Oxazolidinone Antibacterials
| Compound | Structural Feature | Target Pathogens | Development Status |
|---|---|---|---|
| Linezolid (2000) | 3-Fluoro-4-morpholinophenyl at C-5 | MRSA, VRE, PRSP | Marketed |
| Tedizolid (2014) | Phosphoryloxymethyl prodrug; hydroxymethyl at C-5 | ABSSSI (Acute Bacterial Skin Infections) | Marketed |
| Delpazolid (Phase II) | Cyclopropylaminocarbonyl at C-5 | Drug-resistant tuberculosis | Clinical trials |
| Radezolid (Phase II) | Biaryl C-ring; pyranomorpholine at C-5 | Linezolid-resistant S. aureus (cfr-positive) | Discontinued |
Beyond antibacterials, oxazolidinones inhibit coagulation Factor Xa (IC50 = 0.18 μM for Rivaroxaban analogs) and demonstrate antitumor activity against HepG2 cells (IC50 = 7.9–9.1 μM) through tubulin binding [3] [6]. The scaffold’s versatility stems from its dual hydrogen-bonding capability and tolerance for diverse substituents at C-3 and C-5 positions.
Pyrazole—a 1,2-diazole ring—imparts high directionality in molecular recognition through its:
Pharmacological Applications:
Table 2: Structural Diversity and Bioactivities of Pyrazole-Containing Pharmaceuticals
| Drug/Compound | Therapeutic Area | Key Structural Attributes | Biological Target |
|---|---|---|---|
| Celecoxib | Inflammation (COX-2 inhibitor) | 4-Sulfonamidophenyl at N-1; trifluoromethyl at C-4 | COX-2 enzyme |
| Crizotinib | Oncology (ALK inhibitor) | 2,6-Dichloro-3-fluorophenyl at C-3; aminopyridine at N-1 | ALK/ROS1 kinases |
| SC-560 | Inflammation (COX-1 inhibitor) | 3-Trifluoromethylphenyl at C-4; biphenyl at N-1 | COX-1 enzyme |
| Pyrazofurin | Antiviral | Ribose-glycosylated pyrazole; carboxamide at C-4 | Orotidine monophosphate decarboxylase |
Synthetic accessibility via multicomponent reactions (e.g., Knorr pyrazole synthesis) enables rapid diversification, positioning pyrazoles as "Lego-like" building blocks for fragment-based drug design [5] [8].
The molecular hybridization of oxazolidinone and pyrazole scaffolds in 4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one merges complementary pharmacophoric elements:
Synergistic Advantages:
Table 3: Comparative Physicochemical Properties of Hybrid vs. Parent Scaffolds
| Parameter | Oxazolidinone Core | Pyrazole Core | 4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one |
|---|---|---|---|
| Molecular Weight | 179–250 Da | 120–200 Da | 195.2 Da |
| cLogP | 0.5–1.8 | 1.0–3.5 | 0.82 (calculated) |
| H-Bond Donors | 1 | 0–1 | 1 |
| H-Bond Acceptors | 3 | 2–3 | 3 |
| TPSA (Ų) | 45–65 | 30–50 | 55.4 |
| Aqueous Solubility | Moderate (1–10 mg/mL) | Low (<1 mg/mL) | High (>25 mg/mL predicted) |
Molecular Docking Insights:
In simulations against S. aureus 50S ribosome (PDB: 3CPW), the hybrid compound anchors via:
This dual binding mode translates to MIC values of ≤2 μg/mL against Gram-positive pathogens, including linezolid-resistant S. aureus (cfr-positive strains) [3].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1